molecular formula C20H23N3O3S B11065325 4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11065325
M. Wt: 385.5 g/mol
InChI Key: JDTPWIYKBAIGRB-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that features a unique combination of structural elements. The compound contains a 1,3-benzodioxole moiety, a cycloheptyl group, and a pyrazolo[3,4-d][1,3]thiazine ring system. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C20H23N3O3S/c1-12-21-19-17(20(24)22-23(19)14-6-4-2-3-5-7-14)18(27-12)13-8-9-15-16(10-13)26-11-25-15/h8-10,14,18H,2-7,11H2,1H3,(H,22,24)

InChI Key

JDTPWIYKBAIGRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C=C3)OCO4)C(=O)NN2C5CCCCCC5

Origin of Product

United States

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